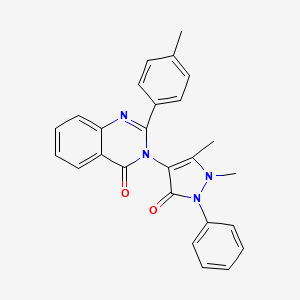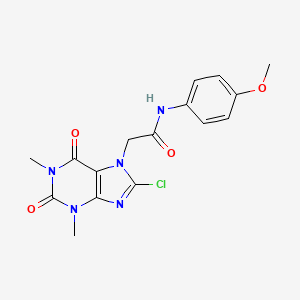![molecular formula C26H24FN3O3 B10870283 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870283.png)
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorophenyl, hydroxyphenyl, and methoxyphenyl groups attached to a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl, hydroxyphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, hydroxybenzene, and methoxybenzene derivatives, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized pyrazolone compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares structural similarities with (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, particularly in the presence of aromatic rings and functional groups.
Rare-earth elements: While not structurally similar, rare-earth elements exhibit unique chemical properties that can be compared to the reactivity and applications of this compound in advanced materials.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C26H24FN3O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3 |
InChI Key |
CNAFGXBPBICLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10870207.png)
![ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate](/img/structure/B10870217.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10870232.png)

![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)

![N-tert-butyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B10870257.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10870258.png)
![N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10870262.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870264.png)

![2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870286.png)
![2-[7-(furan-2-yl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10870292.png)
![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B10870299.png)
